N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide
Description
The compound features a carbazole core linked to a 2-hydroxypropyl chain and a methanesulfonamide group substituted with a 2,4-dimethylphenyl moiety. This structural configuration distinguishes it from analogs through variations in the sulfonamide-attached aryl group, which influence pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17-12-13-22(18(2)14-17)26(30(3,28)29)16-19(27)15-25-23-10-6-4-8-20(23)21-9-5-7-11-24(21)25/h4-14,19,27H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBMWPPIOTQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step often involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction usually requires a base, such as sodium hydroxide, to proceed efficiently.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Products may include ketones or aldehydes depending on the specific conditions.
Reduction: The primary product would be an amine derivative.
Substitution: Products would vary based on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The compound has been evaluated for its potential as an inhibitor of enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively. Its structural analogs have demonstrated promising results in enzyme inhibition assays .
Case Studies
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the carbazole moiety followed by the introduction of the hydroxypropyl and dimethylphenyl groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the phenyl and carbazole rings can significantly impact their pharmacological properties, including potency and selectivity against targeted enzymes or receptors .
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group could facilitate binding to active sites, while the methanesulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
Key structural analogs differ primarily in the substituent on the sulfonamide nitrogen. A comparative analysis is summarized below:
*Inferred based on structural similarity to (C23H24N2O3S) with additional methyl group.
Functional Differences
- KL001 : Stabilizes CRY1/2 by blocking proteasomal degradation, lengthening circadian periods in vitro . Its furan-2-ylmethyl group facilitates hydrogen bonding and π-π interactions with CRY’s binding pocket .
- Steric bulk may alter CRY binding affinity or selectivity .
- KL022 (4-Fluorophenyl) : Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions, though its smaller size vs. dimethyl groups could limit hydrophobic effects .
- N-(4-Methylphenyl) Analog : Simplified structure with lower molecular weight may offer metabolic stability but reduced potency due to fewer binding interactions .
Structure-Activity Relationship (SAR) Insights
- Substituent Size and Polarity: Bulky, hydrophobic groups (e.g., 2,4-dimethylphenyl) favor membrane penetration but may hinder target engagement. Polar groups (e.g., KL032’s dimethylaminoethyl) improve solubility but reduce CNS penetration .
- Electron-Deficient Aromatics: Fluorophenyl (KL022) and cyanophenyl (KL044) derivatives exhibit enhanced potency due to stronger electrostatic interactions with CRY’s active site .
- Stereochemistry: None of the compared compounds have defined stereocenters, simplifying synthesis but limiting enantiomer-specific activity exploration .
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.58 g/mol. The compound features a carbazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Carbazole derivatives, including the compound in focus, have shown significant antimicrobial properties. Research indicates that compounds with carbazole structures exhibit moderate to good antibacterial and antifungal activities. A study highlighted that carbazole derivatives demonstrated effective inhibition against various microbial strains at concentrations around 25 µg/mL, comparable to established antibiotics like ciprofloxacin and ketoconazole .
Structure-Activity Relationship (SAR)
The biological activity of carbazole derivatives often correlates with their structural modifications. For instance:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioactivity.
- Substituents on the Carbazole Ring : Variations in substituents can significantly affect the potency against specific pathogens.
Table 1 summarizes the biological activity of various carbazole derivatives:
| Compound | Antibacterial Activity (µg/mL) | Antifungal Activity (µg/mL) |
|---|---|---|
| 8a | 25 | - |
| 8d | 25 | - |
| 9c | 50 | 25 |
| 9d | 50 | 25 |
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by Saha et al. reported that several synthesized carbazole derivatives exhibited substantial antibacterial activity against E. coli and S. aureus. The compound this compound was among those tested, showing promising results at higher concentrations .
- Antifungal Properties : Another investigation focused on the antifungal potential of carbazole derivatives against Candida albicans and Aspergillus niger. The results indicated that modifications at the methanesulfonamide position could enhance antifungal activity, suggesting a pathway for further development .
- In vitro Studies : In vitro assays demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL in some cases, indicating a strong potential for therapeutic applications .
Q & A
Q. What are the critical synthetic steps and optimization strategies for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide?
The synthesis typically involves sequential functionalization of the carbazole core, sulfonamide coupling, and hydroxylation. Key steps include:
- Carbazole activation : Reacting 9H-carbazole with epichlorohydrin under basic conditions to introduce the 2-hydroxypropyl chain .
- Sulfonamide formation : Coupling the intermediate with N-(2,4-dimethylphenyl)methanesulfonamide via nucleophilic substitution. Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical to avoid byproducts like over-alkylation .
- Purification : Use preparative HPLC or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., carbazole aromatic protons at δ 8.1–8.3 ppm, sulfonamide methyl groups at δ 2.3–2.5 ppm) .
- X-ray crystallography : Single-crystal analysis (using SHELX software ) resolves stereoelectronic effects, such as the planar carbazole system and sulfonamide torsion angles. Crystallization in dichloromethane/hexane mixtures yields suitable crystals .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) .
Q. How can researchers mitigate common side reactions during synthesis?
- Byproduct formation : Competing N-alkylation vs. O-alkylation in carbazole derivatives can be minimized by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents .
- Hydrolysis risks : Protect the hydroxypropyl group with tert-butyldimethylsilyl (TBS) ether during sulfonamide coupling, followed by deprotection with TBAF .
Advanced Research Questions
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Comparative substituent analysis : Synthesize analogs with varying substituents (e.g., replacing 2,4-dimethylphenyl with chloro or methoxy groups) and evaluate bioactivity. Use IC₅₀ values from enzyme inhibition assays (e.g., cytochrome P450) to correlate electronic effects with potency .
- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains. Validate with mutagenesis studies targeting key binding residues .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure consistency in MIC measurements .
- Control for stereochemical variability : Despite the absence of defined stereocenters ( ), confirm batch-to-batch conformational homogeneity via circular dichroism (CD) or 2D NOESY NMR .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates treated with the compound .
- Metabolomic profiling : Use LC-MS/MS to track changes in metabolic pathways (e.g., apoptosis markers like caspase-3) in treated cell lines .
Q. How does the hydroxypropyl linker influence pharmacokinetic properties?
- LogP analysis : Measure octanol-water partitioning to assess hydrophilicity. The hydroxy group reduces LogP by ~0.5–1.0 units compared to non-hydroxylated analogs, improving solubility but potentially limiting membrane permeability .
- In vitro ADME : Evaluate metabolic stability in liver microsomes; the hydroxypropyl moiety may enhance glucuronidation, reducing plasma half-life .
Methodological Considerations for Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
